BBDHQ
Description
Properties
CAS No. |
1458219-02-7 |
|---|---|
Molecular Formula |
C16H14BrNO2 |
Molecular Weight |
332.197 |
IUPAC Name |
7-(3-Bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone |
InChI |
InChI=1S/C16H14BrNO2/c17-13-3-1-2-11(8-13)10-20-14-6-4-12-5-7-16(19)18-15(12)9-14/h1-4,6,8-9H,5,7,10H2,(H,18,19) |
InChI Key |
MHQJPPPGGALWQB-UHFFFAOYSA-N |
SMILES |
O=C1NC2=C(C=CC(OCC3=CC=CC(Br)=C3)=C2)CC1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BBDHQ |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
- Selection Criteria : List analogs (e.g., same functional groups, shared targets) and justify their inclusion .
- Data Table : Compare properties such as:
| Compound | Molecular Weight | IC₅₀ (nM) | LogP | Solubility (mg/mL) | Target Affinity |
|---|---|---|---|---|---|
| BBDHQ | [Value] | [Value] | [Value] | [Value] | [Value] |
| Compound A | [Value] | [Value] | [Value] | [Value] | [Value] |
| Compound B | [Value] | [Value] | [Value] | [Value] | [Value] |
- Research Findings : Highlight studies showing this compound’s advantages (e.g., higher selectivity, lower toxicity) over analogs. Discuss limitations (e.g., metabolic instability) .
Mechanistic Insights
- Use diagrams or molecular docking results (e.g., from ’s methodology) to illustrate binding interactions or structural differences between this compound and analogs .
Critical Notes:
- Evidence Gaps : The absence of this compound-specific data in the provided sources necessitates reliance on external peer-reviewed studies.
- Compliance with Guidelines : Follow formatting rules from –3 and 9, such as defining solutions in molarity, avoiding abbreviations, and using sequential section numbering .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
